Product packaging for Manganese--neptunium (1/6)(Cat. No.:CAS No. 63705-99-7)

Manganese--neptunium (1/6)

Cat. No.: B14501704
CAS No.: 63705-99-7
M. Wt: 1477.22707 g/mol
InChI Key: OPNFGHDFPUQPNL-UHFFFAOYSA-N
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Description

Overview of Intermetallic Compounds in Actinide Science

Intermetallic compounds containing actinides, such as thorium, uranium, and neptunium (B1219326), are a significant area of research in solid-state physics and chemistry. Current time information in Cass County, US. The study of these materials provides insights into unconventional electronic behaviors that arise from the interplay between the electronic configurations of the actinide and transition metal elements. Current time information in Cass County, US. The synthesis and characterization of actinide intermetallics require specialized laboratory setups, such as glove boxes under an argon atmosphere, to handle the toxic and radioactive nature of these materials safely. Current time information in Cass County, US. Research in this field often involves the growth of single crystals to accurately determine their structural and physical properties. tajhizkala.ir

The 5f electrons in actinides like uranium and plutonium are on the borderline between being strongly bonded (itinerant) and remaining close to the atomic nucleus (localized). dntb.gov.ua This dual nature is a key factor in determining the unique structural, magnetic, and electronic properties of actinide compounds. researchgate.netaps.org

Significance of Neptunium-Containing Intermetallics within f-Electron Research

Neptunium (Np), the first transuranic element, and its alloys display intriguing magnetic phenomena due to its valence 5f electrons. wikipedia.orgumass.edu The behavior of these electrons can range from itinerant, similar to transition metals, to localized, like lanthanides. umass.edu This variability is a result of the hybridization of 5f orbitals with the orbitals of ligand metals and the relativistic expansion of the 5f orbital. umass.edu

The study of neptunium intermetallics is crucial for understanding magnetism in actinides. nih.gov Research has shown a simple linear relationship between the magnetic hyperfine field and the electronic moment at the neptunium site in several conducting compounds, suggesting a strong localization of the 5f electrons in these materials. nih.gov This contrasts with the often-complex magnetic behavior observed in other actinide systems. The investigation of neptunium compounds, such as NpMn2, has revealed a range of magnetic ordering phenomena, from ferromagnetism to antiferromagnetism, with magnetic moments present on the neptunium atoms. researchgate.net

Scope of Research on Manganese-Neptunium Systems, Including Potential Stoichiometric Variations like (1/6)

Research into the manganese-neptunium (Mn-Np) binary system is part of a broader effort to understand the interactions between 3d transition metals and 5f actinides. While specific, detailed research on a compound with the precise stoichiometry of Manganese-Neptunium (1/6), or MnNp6, is not extensively documented in publicly available literature, studies on other Mn-Np stoichiometries, such as NpMn2, provide valuable insights.

The magnetic properties of NpMn2 have been studied, showing it to be ferromagnetic with an ordering temperature of 18 K. researchgate.net In this compound, a magnetic moment of 0.3 µB was observed on the neptunium atom, while only a small moment was induced on the manganese atom in high magnetic fields. researchgate.net This suggests a significant influence of the neptunium 5f electrons on the magnetic behavior of the compound.

The exploration of different stoichiometric ratios in the Mn-Np system is essential for a comprehensive understanding of the phase diagram and the evolution of physical properties. While data on MnNp6 remains elusive, the established knowledge of related neptunium intermetallics provides a foundation for future investigations into neptunium-rich phases. The synthesis and characterization of such compounds would be crucial for mapping the full spectrum of behaviors in the Mn-Np system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MnNp6 B14501704 Manganese--neptunium (1/6) CAS No. 63705-99-7

Properties

CAS No.

63705-99-7

Molecular Formula

MnNp6

Molecular Weight

1477.22707 g/mol

IUPAC Name

manganese;neptunium

InChI

InChI=1S/Mn.6Np

InChI Key

OPNFGHDFPUQPNL-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Np].[Np].[Np].[Np].[Np].[Np]

Origin of Product

United States

Theoretical Investigations of Manganese Neptunium Intermetallic Bonding and Structure

Electronic Structure Theory Applied to Actinide-Transition Metal Intermetallics

Electronic structure theory provides the foundation for understanding the properties of materials from first principles. For actinide-transition metal systems like NpMn₆, these calculations must account for relativistic effects and strong electron correlations, particularly originating from the actinide 5f electrons.

A central issue in actinide science is the degree of localization of the 5f electrons. nih.govresearchgate.net As one moves across the actinide series, the 5f orbitals contract, leading to a transition from itinerant (band-like) to localized (atomic-like) behavior. researchgate.net Neptunium (B1219326) sits at a critical juncture in this series, where its 5f electrons are known to be actively involved in chemical bonding. nih.gov

In an intermetallic compound such as NpMn₆, the neptunium 5f orbitals are expected to hybridize significantly with the 3d orbitals of the surrounding manganese atoms. This hybridization leads to the formation of bonding and antibonding states that have mixed f-d character. The extent of this delocalization influences the compound's magnetic properties, cohesive energy, and crystal structure. osti.gov Advanced spectroscopic and computational studies on various neptunium compounds confirm that the 5f orbitals are indeed active in bonding, showing notable variations in their localization depending on the chemical environment. nih.gov This contrasts with later actinides like americium, where the 5f electrons are more localized and core-like. researchgate.net

Table 1: Comparative Characteristics of 5f Electrons in Early Actinides
Actinide ElementTypical 5f Electron BehaviorExtent of HybridizationInfluence on Bonding
Uranium (U)Itinerant / DelocalizedStrongSignificant covalent character
Neptunium (Np)Intermediate / Actively BondingSubstantialStrongly influences structural and magnetic properties nih.gov
Plutonium (Pu)Intermediate / Approaching LocalizationModerate to SubstantialComplex behavior, sensitive to allotrope and chemical environment
Americium (Am)LocalizedWeakBehaves more like a lanthanide element researchgate.net

Band structure calculations, typically performed using Density Functional Theory (DFT), are a primary tool for predicting the electronic properties of crystalline solids. iphy.ac.cnmaterialsproject.org For a hypothetical NpMn₆ compound, these calculations would reveal the energy distribution of electron states (Density of States, DOS) and the dispersion of energy bands throughout the Brillouin zone.

The process would involve:

Defining a plausible crystal structure for NpMn₆.

Performing a self-consistent field calculation to determine the ground-state charge density, accounting for spin polarization due to manganese's magnetic nature. researchgate.net

Calculating the band structure along high-symmetry directions and the total and projected DOS. materialsproject.org

For an Np-Mn intermetallic, the DOS near the Fermi level (E_F) is expected to be a complex mixture of Mn 3d and Np 5f states. The degree of hybridization would be visible as overlapping peaks in the projected DOS for each element and orbital type. The magnetic properties could be inferred from the spin-splitting of the d and f bands. researchgate.net

Table 2: Hypothetical Projected Density of States (PDOS) Features for NpMn₆ at the Fermi Level (E_F)
Orbital ContributionExpected CharacteristicsImplication for Properties
Mn 3dBroad, high-intensity peaks below and above E_F, spin-split.Dominates magnetic moment and metallic conductivity.
Np 5fNarrower, sharp peaks hybridized with Mn 3d states near E_F.Crucial for magnetic anisotropy and electron correlation effects. researchgate.net
Np 6dLower intensity, broad distribution hybridized with Mn 3d.Contributes to bonding and acts as an intermediary in f-d hybridization.
Mn 4s, 4p & Np 7s, 7pLow, delocalized state density across a wide energy range.Contribute to the metallic "sea" of electrons.

Quantum Chemical Approaches to Intermetallic Bonding

While electronic structure theory provides a detailed picture of electron states, quantum chemical concepts offer a more localized, bond-centric view. These approaches analyze orbital interactions and electron distributions to describe the nature of the chemical bonds between atoms.

Electron counting rules, such as the 18-electron rule, are powerful predictive tools for the stability of organometallic and coordination complexes. fiveable.melibretexts.org The rule posits that stable transition metal complexes tend to have 18 valence electrons, filling the metal's s, p, and d valence orbitals. libretexts.orglibretexts.org

Applying such a rule to a bulk intermetallic compound like NpMn₆ is not straightforward and generally not applicable. These rules are designed for discrete molecules with a clear central atom and surrounding ligands. iitd.ac.in In an intermetallic lattice, each atom has multiple, equivalent neighbors, and the bonding is delocalized and metallic. An attempt to apply the rule to a hypothetical NpMn₆ unit would likely fail to predict stability, as these systems are better described by band theory. The failure of simple electron counting rules highlights the fundamentally different nature of bonding in bulk intermetallics compared to molecular complexes.

The bonding in NpMn₆ would be a composite of several interactions, which can be analyzed using quantum chemical methods that partition the electron density or analyze orbital populations. rsc.orgnih.gov

Covalent Bonding : This arises from the hybridization of Np 5f/6d orbitals with Mn 3d orbitals. The shared electron density between Np and Mn atoms would constitute a significant part of the cohesive energy. Computational tools can quantify this through Crystal Orbital Hamilton Population (COHP) analysis, which separates states into bonding, non-bonding, and antibonding contributions. nih.gov

Metallic Bonding : The valence s and p electrons of both manganese and neptunium, along with the more itinerant d and f electrons, form a delocalized electron gas that permeates the crystal lattice, holding the ionic cores together. This is the primary source of electrical conductivity.

Computational Prediction of Stable Stoichiometries and Crystal Structures for Mn-Np Compounds

Predicting the stable crystal structure of a compound based only on its chemical composition is a major challenge in computational materials science, known as Crystal Structure Prediction (CSP). wikipedia.orgnih.gov For a binary system like Mn-Np, computational methods are used to explore the energy landscape and identify the stoichiometries and atomic arrangements that correspond to minima in the free energy. cam.ac.uk

State-of-the-art CSP methods often employ evolutionary algorithms or other global optimization techniques. nih.gov The process for the Mn-Np system would be:

Generate a diverse set of candidate crystal structures with various stoichiometries (e.g., NpMn₂, NpMn₆, Np₂Mn₁₇) and random atomic positions.

Relax each structure using DFT to find the local minimum in energy.

Rank the structures by their formation energy. The most stable structures are those with the lowest (most negative) formation energies.

The algorithm then "evolves" by creating new generations of structures from the most stable ones until the global minimum is reliably found. wikipedia.orgnih.gov

Such a search could predict whether NpMn₆ is a thermodynamically stable compound, a metastable phase, or unstable with respect to decomposition into other Mn-Np compounds or the elemental solids.

Table 3: Hypothetical Output from a Crystal Structure Prediction Search for the Mn-Np System
Predicted CompoundHypothetical Crystal SystemHypothetical Space GroupCalculated Formation Energy (eV/atom)Stability
NpMn₂CubicFd-3m-0.25Predicted to be stable
NpMn₆TetragonalI4/mmm-0.18Predicted to be metastable
Np₂Mn₁₇HexagonalP6₃/mmc-0.21Predicted to be stable

Synthetic Methodologies for Manganese Neptunium Intermetallic Phases

Challenges in Synthesizing Transuranic Intermetallics under Controlled Conditions

The synthesis of intermetallic compounds involving transuranic elements like neptunium (B1219326) presents a unique and formidable set of challenges that distinguish them from conventional materials synthesis. These difficulties stem from the inherent properties of the actinide elements and the precise conditions required to form ordered intermetallic structures.

A primary obstacle is the intense radioactivity of neptunium, particularly the most stable isotope, Neptunium-237. osti.gov Its alpha-emitting nature necessitates handling within specialized facilities, such as shielded gloveboxes, to protect researchers from radiological hazards. acs.org This requirement severely restricts the types of equipment and procedures that can be used and complicates routine operations. Beyond its radioactivity, neptunium is chemically toxic and pyrophoric, meaning it can spontaneously ignite in air, especially when in a finely divided state. bohrium.com

Further complicating synthesis is the limited availability of neptunium, which is produced artificially in nuclear reactors. osti.govbohrium.com This scarcity makes it a precious material, demanding high-yield synthetic routes and careful handling to avoid waste. The chemistry of neptunium is also complex; it can exhibit multiple oxidation states, from +3 to +7, which can lead to the formation of unintended side products, such as oxides, if the reaction atmosphere is not rigorously controlled. bohrium.com Achieving a specific, ordered intermetallic phase requires precise control over these variables to guide the elements into their desired crystallographic positions.

High-Temperature Solid-State Reaction Techniques for Actinide Intermetallics

High-temperature solid-state methods are the most common and effective routes for preparing bulk samples of actinide intermetallics. These techniques involve the direct reaction of the constituent elements at elevated temperatures, promoting the diffusion and reaction necessary to form stable, ordered compounds.

Arc-Melting Synthesis of Actinide Intermetallics

Arc-melting is a widely used technique for synthesizing intermetallic compounds with high melting points, including those containing actinides. nih.govescholarship.org The process involves placing the constituent metals, in their desired stoichiometric ratios, on a water-cooled copper hearth within a sealed chamber. The chamber is evacuated and backfilled with an inert gas, typically argon, to prevent oxidation. A high electric current is then used to create an arc between a non-consumable tungsten electrode and the metallic precursors, generating intense heat that melts and combines the elements. mdpi.com

To ensure homogeneity, the resulting metallic "button" is typically flipped and re-melted multiple times. mdpi.com For oxygen-sensitive materials like actinide compounds, a piece of a reactive metal, such as titanium or zirconium, is often melted first. This "getter" material reacts with and removes any residual oxygen in the chamber atmosphere, further protecting the actinide sample from oxidation. nih.gov While arc-melting is effective for producing polycrystalline samples, the rapid cooling can sometimes result in disordered or metastable phases, necessitating a subsequent annealing step.

Parameter Description Typical Value/Condition
Atmosphere Inert gas to prevent oxidation of reactive metals.High-purity Argon
Hearth Water-cooled to contain the melt and prevent contamination.Copper
Electrode Non-consumable material to strike the electric arc.Tungsten
Temperature Sufficient to melt the constituent elements.> 3000 °C in the arc
Homogenization Repeated melting to ensure a uniform mixture.3-5 melt cycles
Getter A reactive metal used to remove residual oxygen.Titanium or Zirconium

Metal Flux Growth Approaches for Actinide Intermetallic Crystal Formation

The metal flux method offers a powerful alternative for synthesizing single crystals of intermetallic compounds, often at temperatures lower than those required for direct melting. acs.org In this technique, a low-melting-point metal, such as aluminum, gallium, or tin, is used as a solvent (or "flux") for the higher-melting-point reactants. mdpi.comnsf.gov The constituent elements, for instance, neptunium and manganese, are placed in a crucible (commonly alumina (B75360) or tantalum) with a large excess of the flux metal. The mixture is heated until the flux is molten, allowing the reactants to dissolve and diffuse through the liquid medium. mdpi.com

As the solution is slowly cooled over an extended period, the solubility of the desired intermetallic phase decreases, leading to the nucleation and growth of single crystals. sioc-journal.cn One significant advantage of this method is that the flux can also act as a reducing agent. For example, aluminum flux can reduce actinide oxides (e.g., NpO₂) in situ, allowing the use of more stable oxide precursors instead of the pure, highly reactive metals. bohrium.com After the growth process, the excess flux is removed, typically by chemical etching with a suitable solvent (like NaOH for aluminum flux) or by physical means such as centrifugation while the flux is still molten. nsf.govsioc-journal.cn This method has been successfully used to synthesize neptunium-containing intermetallics, including Np₈Al₁₉Si₆ and Np₁.₃₃T₄Al₈Si₂ (T = Ni, Co). bohrium.comnih.gov

Flux Metal Melting Point (°C) Typical Applications/Notes
Aluminum (Al) 660.3Commonly used; can act as a reactant or reducing agent.
Gallium (Ga) 29.8Useful for very low-temperature growth; can be corrosive.
Tin (Sn) 231.9Good solvent for many metals; relatively inert.
Lead (Pb) 327.5Historically used; toxicity is a major concern. ornl.gov

Thermal Annealing and Its Role in Ordering and Phase Formation

Thermal annealing is a critical heat treatment step, often performed after initial synthesis by methods like arc-melting, to achieve the desired thermodynamically stable and structurally ordered intermetallic phase. beilstein-journals.orgmorressier.com The initial product from a rapid cooling process can be a disordered solid solution, where the different metal atoms occupy crystal lattice sites randomly.

Annealing involves holding the material at a high temperature, below its melting point, for an extended period (hours to weeks). This process provides the thermal energy necessary for atoms to diffuse through the solid lattice, allowing them to rearrange from a disordered state into the specific, ordered crystallographic sites that define the intermetallic compound. beilstein-journals.org This disorder-to-order transition is crucial for obtaining the precise structure-property relationships that make intermetallics scientifically interesting. The annealing temperature and duration are critical parameters that must be optimized to ensure complete phase formation and to avoid decomposition or the formation of unwanted secondary phases. morressier.com

Advanced Solution-Based and Precursor Methods for Intermetallic Synthesis

While high-temperature methods are dominant for bulk synthesis, advanced solution-based and precursor-driven approaches are emerging, particularly for creating nanoscale intermetallic materials. These methods offer greater control over particle size, morphology, and composition at lower temperatures. acs.org

A common strategy involves the co-reduction of metal salt precursors in a high-boiling-point solvent in the presence of capping agents. nih.govacs.org This initially produces disordered alloy nanoparticles. These nanoparticles are then subjected to a thermal annealing step to induce the phase transition to the ordered intermetallic structure. To prevent the nanoparticles from fusing together (agglomerating) during annealing, they are often dispersed on a high-surface-area support (like carbon) or encapsulated in a salt matrix (e.g., KCl), which can be washed away after treatment. acs.orgacs.org

Another sophisticated approach is the use of single-source molecular precursors. escholarship.org In this method, a single molecule is designed and synthesized to contain all the constituent metals (e.g., a coordination complex with both manganese and neptunium). The controlled thermal decomposition of this precursor can yield the desired intermetallic phase, potentially as thin films via chemical vapor deposition (CVD) or as nanoparticles. escholarship.org This bottom-up approach provides excellent control over stoichiometry at the molecular level, ensuring that the elements are intimately mixed before material formation.

Strategies for Control of Stoichiometry and Phase Purity in Mn-Np Intermetallic Synthesis

Achieving the correct stoichiometry and high phase purity is paramount in the synthesis of intermetallic compounds, which are often defined by strict atomic ratios. The strategies for control depend heavily on the chosen synthetic method.

For high-temperature solid-state reactions like arc-melting, control begins with the precise weighing and handling of the high-purity elemental precursors. wikipedia.org Given the high reactivity and limited availability of neptunium, this step must be performed with extreme care in an inert atmosphere to prevent the formation of oxides or other impurities that would alter the effective stoichiometry. ornl.gov Subsequent thermal annealing plays a crucial role in ensuring phase purity by allowing the system to reach thermodynamic equilibrium, transforming any kinetically trapped, non-stoichiometric phases into the desired stable intermetallic compound.

In solution-based methods, stoichiometry is governed by the molar ratios of the metal precursors in the reaction solution. nih.gov However, differences in the reduction potentials of the metal ions can lead to deviations from the intended composition. A "metal-redox" strategy, where zerovalent metal precursors are used, can offer better thermodynamic control over the final stoichiometry of the resulting nanoparticles. nih.gov Phase purity is again often reliant on a carefully controlled post-synthesis annealing step to drive the disordered alloy to the ordered intermetallic structure. acs.org For all methods, characterization techniques such as X-ray diffraction (XRD) are essential to verify the crystal structure and confirm the absence of impurity phases.

Crystallographic and Structural Elucidation of Manganese Neptunium Intermetallic Compounds

Advanced X-ray Diffraction Techniques for Transuranic Materials

The investigation of transuranic materials, including neptunium (B1219326) alloys, necessitates specialized experimental setups to handle their radioactivity safely. X-ray diffraction (XRD) is a primary and powerful tool for determining the crystal structure of these materials. fas.org Modern synchrotron X-ray sources are particularly valuable as they provide high-intensity photon beams that can analyze minute samples, significantly reducing the hazards associated with handling radioactive materials. cdnsciencepub.com These advanced XRD techniques can be broadly categorized into single-crystal and powder diffraction methods.

Single-crystal X-ray diffraction (SC-XRD) stands as the most reliable method for the unambiguous determination of a new compound's crystal structure. osti.gov This technique provides precise information about the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths and angles. osti.gov For a novel intermetallic compound like a manganese-neptunium phase, growing a single crystal of sufficient quality would be the first critical step. The crystal would then be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern would be collected.

The process involves mounting a tiny crystal, which for radioactive materials requires a double confinement system, often using epoxy and a sealed polyimide tube. Current time information in Crow Wing County, US. Analysis of the diffraction spot intensities and positions allows for the determination of the unit cell parameters and the space group. For complex intermetallic structures, this method is indispensable for resolving the exact atomic positions and site occupancies, which are fundamental to understanding the material's chemical bonding and physical properties.

While SC-XRD requires a single, high-quality crystal, powder X-ray diffraction (PXRD) can be performed on polycrystalline samples, which are often easier to synthesize. asminternational.org PXRD is essential for phase identification in alloy systems by comparing the resulting diffraction pattern to databases of known structures. asminternational.org For a system like Np-Mn, where multiple intermetallic phases might coexist, PXRD is used to determine the phase purity of a sample. iaea.org

The Rietveld refinement method is a powerful analytical technique applied to powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model. This allows for the refinement of lattice parameters, atomic positions, and site occupancy factors. mdpi.com For known structures like the NpMn₂ Laves phase, Rietveld refinement of PXRD data can yield high-precision lattice parameters and information about structural changes with temperature or composition. dntb.gov.ua

Electron Microscopy for Microstructural and Compositional Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide complementary information to X-ray diffraction. While XRD gives average structural information over a bulk sample, electron microscopy probes the material's microstructure at the micrometer to nanometer scale.

SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) is routinely used to examine the morphology of intermetallic phases and to determine their elemental composition. libretexts.org This is particularly useful in multiphase samples to identify the stoichiometry of different grains. For instance, in an alloy from the Np-Mn system, SEM-EDS could distinguish between grains of NpMn₂, Np₆Mn₂₃, and any unreacted parent metals.

TEM allows for even higher resolution imaging of the crystal structure and can be used to obtain electron diffraction patterns from nanoscale regions. This can help identify crystal structures of minority phases or investigate defects within a crystal.

Determination of Crystal System and Space Group in Mn-Np Intermetallics

The determination of the crystal system and space group is a fundamental output of crystallographic analysis. As no data exists for NpMn₆, we turn to known actinide-manganese compounds. Many binary alloys of actinides with transition metals form in well-known structure types. For example, the AnMn₂ compounds (where An = Np, Pu, U) crystallize in the Laves phase structure. osti.govcdnsciencepub.com Specifically, NpMn₂ has been identified as having the cubic C15 structure, which is isostructural with MgCu₂. osti.gov

The crystal system for this phase is cubic, and the corresponding space group is Fd-3m (No. 227). cdnsciencepub.com This high-symmetry structure is common for Laves phases where the ratio of the atomic radii of the constituent elements is around 1.225. Other potential structures in actinide-manganese systems include the tetragonal ThMn₁₂-type (I4/mmm, No. 139) and the cubic Th₆Mn₂₃-type (Fm-3m, No. 225). iaea.orgresearchgate.net If a NpMn₆ compound were to be synthesized, its crystal system and space group would be determined from the symmetry of its diffraction pattern. libretexts.org

Analysis of Interatomic Distances, Coordination Environments, and Lattice Parameters

Once the crystal structure is solved, a detailed analysis of the geometric parameters can be performed. This includes lattice parameters, coordination numbers (CN), and interatomic distances. These parameters are crucial for understanding the nature of chemical bonding and predicting material properties.

For the known NpMn₂ phase with the cubic MgCu₂-type structure, theoretical calculations provide insight into these parameters. The neptunium atoms occupy sites with a high coordination number, surrounded by a cage of manganese atoms, while the manganese atoms form a network of corner-sharing tetrahedra. Theoretical studies have calculated the equilibrium interatomic distance between neptunium atoms in NpMn₂. osti.gov This distance is a critical parameter, as proposed by the Hill plot, for determining the potential for magnetic ordering in actinide compounds. osti.gov

The lattice parameter is the fundamental length scale of the unit cell. libretexts.org For a cubic system like NpMn₂, only one lattice parameter, a, is needed to define the size of the unit cell. This parameter can be precisely determined from XRD data. dntb.gov.ua The analysis of interatomic distances between Np-Np, Np-Mn, and Mn-Mn atoms provides insight into the bonding, with shorter distances generally indicating stronger covalent interactions. asminternational.org

Table of Crystallographic Data for the Known NpMn₂ Compound

PropertyValueSource
CompoundNpMn₂ osti.gov
Crystal SystemCubic osti.gov
Space GroupFd-3m (No. 227) cdnsciencepub.com
PrototypeMgCu₂ osti.gov
Calculated Np-Np Distance3.27 Å osti.gov

Electronic Structure Characterization and Spectroscopic Probes of Manganese Neptunium Systems

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies on Actinide Nuclei and Ligand Atoms in Intermetallics

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are powerful spectroscopic probes of the local electronic and magnetic environment around a specific nucleus. wikipedia.org In intermetallic compounds, these techniques can provide information on magnetic ordering, spin fluctuations, and the electronic density of states at the Fermi level. For actinide systems, NMR can be challenging due to the large magnetic moments and orbital contributions of the 5f electrons, often leading to very broad resonance signals. NQR, which does not require an external magnetic field, is particularly useful for studying the electric field gradient at a nucleus, offering a direct probe of the local charge distribution and bonding symmetry. mdpi.com

A literature review indicates that no specific NMR or NQR studies have been published for the NpMn₂ compound. However, related nuclear-level spectroscopic data exists from nuclear-γ-ray resonance (Mössbauer) experiments. These studies on NpMn₂ have been instrumental in determining the hyperfine field at the neptunium (B1219326) nucleus, which is linearly related to the size of the Np magnetic moment. This relationship is often interpreted as a sign of localized 5f electron character, presenting a nuanced picture when contrasted with other properties that suggest delocalization.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information on the oxidation state, coordination environment, and local geometric structure of an absorbing atom. nih.govunimi.it The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the formal oxidation state and site symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides details on the bond distances, coordination number, and identity of neighboring atoms. nih.gov

For manganese-neptunium systems, XAS could be used to probe the Mn K-edge and the Np L-edges. Analysis of the Mn K-edge XANES spectrum would clarify the oxidation state of manganese, while EXAFS would determine the Mn-Mn and Mn-Np bond distances and coordination numbers. Similarly, probing the Np L₃-edge would provide insight into the 5f electron occupancy and the local structure around the neptunium atoms. Despite the utility of this technique, dedicated XAS studies specifically characterizing the NpMn₂ intermetallic compound have not been reported in the scientific literature.

Investigation of Electron Correlation Effects in Mn-Np Intermetallic Systems

Electron correlation refers to the interactions between electrons beyond simple electrostatic repulsion, and these effects are particularly strong in systems with partially filled, narrow electronic bands, such as the 5f orbitals in actinides and the 3d orbitals in transition metals. nih.gov In NpMn₂, the interplay between the 5f and 3d electrons is central to its physical properties.

The magnetic properties of NpMn₂ point towards significant electron correlation effects. The low value of the neptunium magnetic moment and the compound's large high-field susceptibility at low temperatures are indicative of strong hybridization between the neptunium 5f and manganese 3d electronic states. This hybridization suggests an itinerant character for the 5f electrons, where they participate in the metallic bonding rather than remaining localized on the Np ion. This 5f-3d hybridization is a direct consequence of electron correlation and is a key factor in determining the electronic and magnetic ground state of actinide intermetallics. While experimental results imply the importance of these correlations, detailed theoretical investigations using models like Dynamical Mean-Field Theory (DMFT), which are designed to handle strong electron correlation, have not been specifically applied to NpMn₂ in the reviewed literature. aps.org

Magnetic Behavior and Phenomena in Manganese Neptunium Intermetallics

Magnetic Susceptibility Measurements of Actinide-Transition Metal Intermetallics

Magnetic susceptibility measurements are crucial for determining the magnetic ordering temperature and the nature of the magnetic state in intermetallic compounds. For NpMn₂, these measurements establish that the compound undergoes a transition to a ferromagnetic state at a Curie temperature (TC) of 18 K. aip.orgaps.org This low ordering temperature is a characteristic feature of many neptunium-based intermetallics. In the paramagnetic state above 18 K, the magnetic susceptibility would be expected to follow the Curie-Weiss law, providing information about the effective magnetic moment. A notable feature observed in the ferromagnetic state of NpMn₂ is a large high-field susceptibility at low temperatures, suggesting that the magnetic moments are not fully saturated even in strong applied magnetic fields. aps.org

Advanced Magnetometry for Characterizing Magnetic Ordering and Transitions

Advanced magnetometry techniques, particularly neutron diffraction, have been instrumental in elucidating the magnetic structure of NpMn₂. aip.org These experiments, conducted over a temperature range of 4 K to 300 K, have confirmed the ferromagnetic ordering below 18 K. aip.orgaps.org Neutron diffraction studies are uniquely suited for determining the arrangement and magnitude of magnetic moments on different atomic sites. In NpMn₂, these measurements have shown that a magnetic moment is present on the neptunium (B1219326) atom. aip.orgaps.org In zero applied magnetic field, the manganese atom does not carry a significant magnetic moment. However, in high magnetic fields, a small induced moment of approximately 0.2 µB is observed on the manganese site. aps.org

The field dependence of the magnetic moment on the neptunium site has been studied using polarized neutrons, providing detailed information about the magnetization process at the atomic level. aip.org

Exploration of Spin Structures and Potential Helimagnetic or Antiferromagnetic Transitions

The ground state magnetic structure of NpMn₂ is a simple ferromagnetic arrangement of spins. aip.orgaps.org Neutron diffraction experiments have not indicated any complex spin structures such as helimagnetism or additional antiferromagnetic transitions at lower temperatures for this specific compound. The magnetic moments on the neptunium atoms align parallel to each other below the Curie temperature of 18 K. aip.org The magnitude of the ordered magnetic moment on the neptunium atom is relatively small, determined to be around 0.3 µB. aps.org This is in contrast to other neptunium Laves phase compounds with different transition metals, where the neptunium moment can be significantly larger. aps.org

Magnetic Properties of NpMn₂
PropertyValueMeasurement Technique
Magnetic Ordering Temperature (TC)18 KMagnetization, Neutron Diffraction
Type of Magnetic OrderingFerromagneticNeutron Diffraction
Np Magnetic Moment (µNp)~0.3 µBNeutron Diffraction
Mn Magnetic Moment (µMn) at 0 Field~0 µBNeutron Diffraction
Mn Magnetic Moment (µMn) in High Field~0.2 µBNeutron Diffraction

Correlation between Electronic Structure and Magnetic Properties in Mn-Np Compounds

The magnetic properties of NpMn₂ are intrinsically linked to its electronic structure, which is characterized by the interplay between the 5f electrons of neptunium and the 3d electrons of manganese. aps.org The observed magnetic behavior suggests a dual nature of the 5f electrons. On one hand, properties such as the large magnetic anisotropy, with the <111> direction being the easy axis of magnetization, are better explained by a model of localized 5f electrons on the actinide ion. aps.org This localization is a common feature in many lanthanide and actinide compounds.

On the other hand, the low value of the neptunium magnetic moment and the high-field susceptibility point towards a significant degree of hybridization between the neptunium 5f and manganese 3d electronic states. aps.org This hybridization leads to a more itinerant character of the 5f electrons, which tends to reduce the magnitude of the local magnetic moment. This dual localized/itinerant nature of the 5f electrons is a hallmark of many actinide intermetallics and is essential for understanding their complex magnetic properties. aps.org No simple correlation has been found to exist between the magnetic moments, the Np-Np interatomic distance, and the magnetic ordering temperature in the series of neptunium Laves phases with 3d transition metals. aps.org

Advanced Methodologies for Comprehensive Material Characterization

Synchrotron-Based Techniques for Detailed Actinide Research

Synchrotron-based X-ray techniques are indispensable for probing the electronic and local atomic structure of complex materials like actinide compounds. nih.gov For a hypothetical analysis of NpMn6, techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) would be employed.

XAS, which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is element-specific, allowing researchers to selectively probe the environment around the Neptunium (B1219326) (Np) and Manganese (Mn) atoms. rsc.org

XANES: Analysis of the Np and Mn L-edge and M-edge spectra would reveal their respective oxidation states and the local coordination chemistry. This is crucial for understanding the electronic behavior of the 5f electrons of neptunium, which governs many of the material's properties.

EXAFS: This technique would provide quantitative information on the local structure, such as bond distances, coordination numbers, and the degree of atomic disorder around both Np and Mn sites. This data is vital for validating crystallographic models.

Neutron Scattering for Magnetic Structure and Lattice Dynamics Investigations

Neutron scattering is a premier technique for determining the magnetic structure and studying the collective excitations in magnetic materials. aps.org Its sensitivity to magnetic moments and its ability to probe energy and momentum transfers make it ideal for investigating actinide-based intermetallics.

For NpMn6, neutron diffraction experiments would be essential. By analyzing the diffraction patterns collected above and below any magnetic ordering temperature, the magnetic structure can be solved. osti.govmdpi.com Key information that could be obtained includes:

The type of magnetic ordering (e.g., ferromagnetic, antiferromagnetic, or more complex non-collinear structures).

The magnitude and orientation of the magnetic moments on the Np and Mn crystallographic sites.

The magnetic ordering temperature (TN or TC).

Inelastic Neutron Scattering (INS) would provide further insights into the dynamics of the system. This technique could be used to measure spin-wave (magnon) dispersions, which characterize the energy of magnetic excitations. These measurements are directly related to the magnetic exchange interactions between the Np-Np, Mn-Mn, and Np-Mn atoms, providing a fundamental understanding of the magnetic stability. Furthermore, INS can probe crystalline electric field (CEF) excitations at the Np site, which arise from the interaction of the 5f electrons with the local crystal environment.

Calorimetric Studies for Electronic and Lattice Contributions

Calorimetry, specifically the measurement of heat capacity as a function of temperature and magnetic field, is a fundamental tool for understanding the thermodynamic properties of materials. nist.gov For NpMn6, heat capacity measurements would provide critical data on phase transitions, electronic properties, and lattice vibrations (phonons).

A sharp anomaly (a lambda-like peak) in the zero-field heat capacity data would signify a magnetic or structural phase transition, providing a precise determination of the ordering temperature. researchgate.netresearchgate.net The change in entropy associated with this transition can be calculated by integrating the heat capacity curve, offering insight into the degrees of freedom involved in the ordering process.

At low temperatures, the heat capacity (Cp) is typically modeled by the equation Cp = γT + βT3.

The electronic contribution, γT, is related to the electronic density of states at the Fermi level. The Sommerfeld coefficient (γ) is a key parameter indicating whether the material behaves as a simple metal, a heavy fermion system, or possesses other exotic electronic properties.

The lattice contribution, βT3, arises from phonons. From the coefficient β, the Debye temperature (ΘD) can be calculated, which is a measure of the stiffness of the crystal lattice.

By performing these measurements in an applied magnetic field, one could study how the magnetic ordering is suppressed or shifted and map out a comprehensive temperature-field (H-T) phase diagram for the compound.

Fundamental Research Challenges and Future Outlook for Manganese Neptunium Intermetallics

Discovery and Characterization of Novel Mn-Np Stoichiometries, Including the (1/6) Ratio

The known landscape of manganese-neptunium intermetallics is currently limited. The most well-documented phase is NpMn₂, a Laves phase compound with a cubic C15 crystal structure. aps.org Experimental studies have determined its magnetic ordering temperature and the magnetic moments present on both the neptunium (B1219326) and manganese atoms. aps.org This compound serves as a crucial starting point for understanding the fundamental interactions within the Mn-Np system.

However, the existence of other stable or metastable Mn-Np stoichiometries, such as the titular Manganese--neptunium (1/6), remains a significant open question. The discovery of novel intermetallic phases is a cornerstone of materials science, often leading to the identification of materials with unique and potentially useful properties. The challenges in discovering new Mn-Np compounds are substantial, stemming from the radioactive and hazardous nature of neptunium, which necessitates specialized handling facilities and experimental techniques.

Future research in this area will undoubtedly focus on systematic explorations of the Mn-Np phase diagram. This will involve the synthesis of a wide range of compositions and their subsequent characterization using advanced techniques such as powder and single-crystal X-ray diffraction to identify new crystal structures. Furthermore, detailed characterization of the physical properties, including magnetic susceptibility, electrical resistivity, and heat capacity, will be essential to unravel the electronic and magnetic ground states of any newly discovered phases. The potential discovery of a (1/6) stoichiometry, or any other novel Mn-Np compound, would significantly advance our understanding of actinide chemistry and physics.

Development of Predictive Models for Mn-Np Intermetallic Formation and Stability

Given the experimental challenges associated with studying the Mn-Np system, the development of robust predictive models is of paramount importance. Computational materials science offers a powerful toolkit for guiding experimental efforts and accelerating the discovery of new materials. The CALPHAD (CALculation of PHAse Diagrams) method is a particularly relevant approach for modeling the thermodynamic properties of multicomponent systems. onera.frnih.govmdpi.com By developing a thermodynamic database for the Mn-Np system, informed by both experimental data and first-principles calculations, the CALPHAD method can be used to predict the phase diagram, including the stability of various intermetallic compounds across different compositions and temperatures. onera.frnih.govmdpi.com

First-principles calculations, based on density functional theory (DFT), can provide fundamental insights into the electronic structure and bonding of Mn-Np compounds. These calculations can be used to predict the formation energies of different stoichiometries, their crystal structures, and their magnetic and electronic properties. Such theoretical studies can effectively screen for potentially stable phases, including the hypothetical Manganese--neptunium (1/6) compound, thereby prioritizing experimental synthesis efforts. The synergy between computational prediction and experimental validation will be crucial for efficiently navigating the vast compositional space of the Mn-Np system.

Expansion of Synthetic Routes for Controlled Mn-Np Phase Formation

The synthesis of high-quality single-phase samples is a prerequisite for the accurate characterization of any intermetallic compound. For actinide-containing systems, several synthetic challenges must be overcome, including the high reactivity of the elements and the need for controlled atmospheres to prevent oxidation.

Arc Melting is a common technique for the synthesis of intermetallic compounds from their constituent elements. inl.govresearchgate.netrefractorymetal.org This method involves melting the elements together in an inert atmosphere using an electric arc. While effective for producing polycrystalline samples, achieving homogeneity can be challenging and often requires multiple melting and annealing steps. For the Mn-Np system, arc melting could be a primary route to explore a wide range of compositions to identify new phases.

Flux Growth offers an alternative synthetic route that can be particularly useful for growing single crystals of complex intermetallic phases. nih.govacs.orgmorressier.commorressier.comrsc.org In this method, the constituent elements are dissolved in a metallic flux (a low-melting-point metal or alloy) and slowly cooled, allowing crystals to nucleate and grow. The choice of flux is critical and can influence the stoichiometry and crystal quality of the resulting product. Exploring different flux compositions could provide a pathway to novel Mn-Np compounds that may not be accessible through conventional melting techniques.

Future advancements in synthetic methodologies, potentially including innovative techniques like molecular beam epitaxy or chemical vapor deposition for thin-film growth, could open up new avenues for the controlled synthesis of Mn-Np intermetallic phases with precise stoichiometries and crystal structures.

Addressing the Interplay of Neptunium’s Actinide Character with Manganese’s Transition Metal Properties in Intermetallic Systems

The unique physical properties of actinide-transition metal intermetallics arise from the complex interplay between the localized or itinerant nature of the actinide 5f electrons and the d-electrons of the transition metal. In neptunium compounds, the 5f electrons are known to exhibit a range of behaviors, from localized to itinerant, depending on the specific chemical environment. aps.orgiaea.orgpnas.orgnih.govpnas.org

In the case of NpMn₂, studies suggest a degree of hybridization between the Np 5f and Mn 3d electrons. aps.org This hybridization plays a crucial role in determining the magnetic properties of the material, including the magnitude of the magnetic moments on each site and the nature of the magnetic ordering. aps.org

A key research challenge is to develop a comprehensive understanding of the factors that govern the localization of the 5f electrons in Mn-Np systems. This includes the Np-Np interatomic distances, the coordination environment of the Np atoms, and the extent of 5f-3d hybridization. Advanced spectroscopic techniques, such as X-ray absorption spectroscopy and resonant inelastic X-ray scattering, coupled with theoretical calculations of the electronic structure, will be instrumental in probing the nature of the 5f electrons.

Unraveling the intricate relationship between the electronic structure and the resulting physical properties in Mn-Np intermetallics is a fundamental goal. This knowledge is not only crucial for understanding the basic science of these materials but also for potentially designing new materials with tailored magnetic or electronic functionalities. The exploration of novel stoichiometries, such as the hypothetical Manganese--neptunium (1/6), will provide new platforms for investigating the fascinating and complex physics of actinide-transition metal interactions.

Q & A

Q. How to validate theoretical predictions of Mn-Np compound stability against experimental results?

  • Methodological Answer : Conduct sensitivity analysis on key parameters (e.g., Gibbs free energy of formation). Compare predicted vs. observed phase diagrams using high-throughput XRD screening. Discrepancies >5% warrant re-evaluation of basis sets or solvation models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.